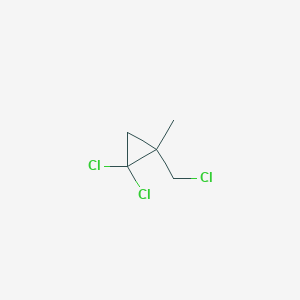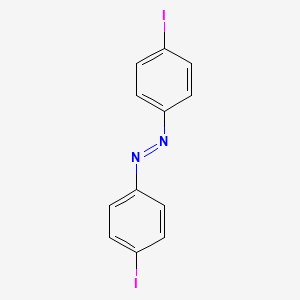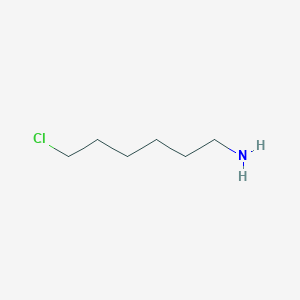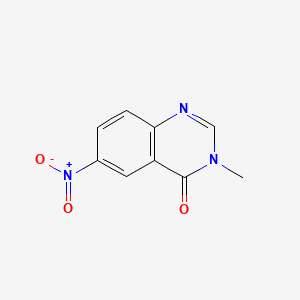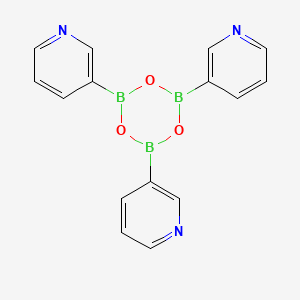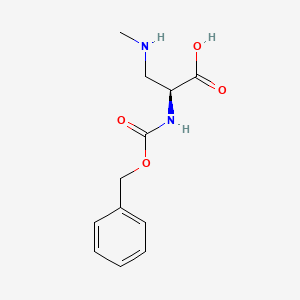![molecular formula C13H16ClNO2 B3048267 N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide CAS No. 1629269-90-4](/img/structure/B3048267.png)
N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide
Übersicht
Beschreibung
N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide is a chemical compound with the CAS Number: 1629269-90-4 . It has a molecular weight of 253.73 . The IUPAC name for this compound is N-(4-chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H16ClNO2/c1-8(16)15-11-6-9(13(2)4-5-13)10(14)7-12(11)17-3/h6-7H,4-5H2,1-3H3,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It should be stored in a refrigerator .Wissenschaftliche Forschungsanwendungen
Environmental Degradation and Toxicity
- Advanced Oxidation Processes (AOPs) are highlighted as a crucial method for degrading acetaminophen (a known acetamide derivative) in aqueous mediums. These processes lead to various by-products, some of which have been identified as mutagenic or toxic, indicating the importance of understanding the environmental fate and potential ecological impacts of acetamide derivatives (Qutob et al., 2022).
Biological Activity and Toxicity
- A comprehensive review of the biological effects of acetamide, formamide, and their mono and dimethyl derivatives updated previous knowledge on the toxicology of these compounds, reflecting their continued commercial importance and complex biological consequences of exposure (Kennedy, 2001).
Novel Psychoactive Substances
- Research into novel synthetic opioids, including N-substituted benzamides and acetamides, highlighted the emerging abuse of these compounds and their significant impact on drug markets. This underscores the importance of monitoring and understanding the pharmacology of such substances to mitigate public health risks (Sharma et al., 2018).
Medicinal Applications and Mechanisms
- The analgesic effects of acetaminophen, another acetamide derivative, are explored through its metabolism into N-acylphenolamine (AM404), acting on specific receptors in the brain and spinal cord. This highlights the complex mechanisms of action and potential therapeutic uses of acetamide derivatives in pain management (Ohashi & Kohno, 2020).
Environmental Monitoring and Removal Strategies
- The presence and toxicity of antimicrobial triclosan and its by-products in the environment are reviewed, emphasizing the environmental persistence and potential for transformation into more toxic compounds. This research points to the broader concern of environmental contamination by acetamide derivatives and the need for effective removal strategies (Bedoux et al., 2012).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[4-chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO2/c1-8(16)15-11-6-9(13(2)4-5-13)10(14)7-12(11)17-3/h6-7H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYOIAAHYJORNHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C(=C1)C2(CC2)C)Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180026 | |
| Record name | N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1629269-90-4 | |
| Record name | N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1629269-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[4-Chloro-2-methoxy-5-(1-methylcyclopropyl)phenyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180026 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Azabicyclo[3.1.0]hexan-2-one](/img/structure/B3048185.png)
